![molecular formula C10H18O B579059 1-Oxaspiro[2.8]undecane CAS No. 185-90-0](/img/structure/B579059.png)

1-Oxaspiro[2.8]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Oxaspiro[2.8]undecane is a special chemical with the CAS number 185-90-0 . It is provided by several companies for research and experimental use .

Synthesis Analysis

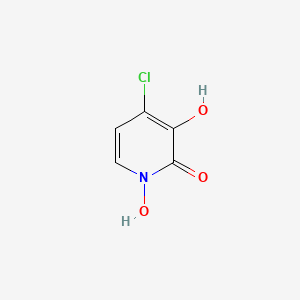

The synthesis of spiro[5.5]undecane derivatives, which are similar to this compound, has been reported . These derivatives contain S and O heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles . The synthesis involves intriguing conformational and configurational aspects .Molecular Structure Analysis

The molecular formula of this compound is C10H18O . It has a molecular weight of 154.25 .Chemical Reactions Analysis

The chemical reactions of spiro[5.5]undecane derivatives have been extensively investigated . These polyspiranes exhibit a helical disposition of the six-membered rings . The flipping of the six-membered rings transforms one enantiomer into the other, indicating a conformational equilibrium .科学的研究の応用

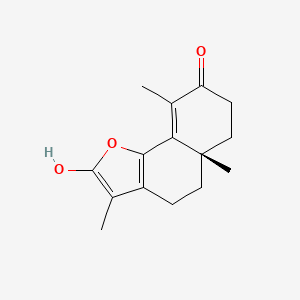

Conformational Analysis : A study by Deslongchamps and Pothier (1990) utilized 13C nuclear magnetic resonance spectroscopy to analyze the conformation of 1-oxaspiro[5.5]undecanes. Their research highlighted the importance of the endo and exo anomeric effects in acetals, demonstrating the compound's utility in studying stereochemical properties in organic chemistry (Deslongchamps & Pothier, 1990).

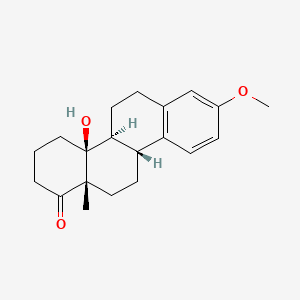

Asymmetric Synthesis : Takemoto et al. (1994) achieved asymmetric synthesis of 1-oxaspiro[4.6]-undecan-7-one and related compounds through a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This process utilized chiral bicyclo[4.1.0]heptyl sulfides, indicating the compound's relevance in stereoselective synthesis (Takemoto et al., 1994).

Synthesis of Spiroaminals : Sinibaldi and Canet (2008) discussed the synthesis strategies for compounds like 1-oxa-7-azaspiro[5.5]undecane. These spiroaminals are cores of biologically active natural and synthetic products, highlighting the compound's significance in medicinal chemistry (Sinibaldi & Canet, 2008).

Soluble Epoxide Hydrolase Inhibitors : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating chronic kidney diseases. This indicates the compound's therapeutic potential (Kato et al., 2014).

Bioactivity and Synthesis in Heterocyclic Compounds : Blanco‐Ania et al. (2017) reviewed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including potential treatments for obesity, pain, and various disorders. This showcases the compound's relevance in drug discovery and development (Blanco‐Ania et al., 2017).

Antihypertensive Agents : Research by Clark et al. (1983) on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed potent antihypertensive effects in rats, indicating the compound's potential in cardiovascular drug research (Clark et al., 1983).

Safety and Hazards

将来の方向性

The future directions in the research of 1-Oxaspiro[2.8]undecane and similar compounds could involve further investigation into their synthesis, stereochemistry, and potential applications . For instance, a diterpenoid analog of anticancer agents with a similar structure was synthesized , indicating potential medicinal applications of these compounds.

特性

IUPAC Name |

1-oxaspiro[2.8]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-4-6-8-10(9-11-10)7-5-3-1/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPDAFYLFPVXDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC2(CCC1)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669754 |

Source

|

| Record name | 1-Oxaspiro[2.8]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185-90-0 |

Source

|

| Record name | 1-Oxaspiro[2.8]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

![2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]](/img/structure/B578989.png)